molecular formula C17H16N2O3 B12867724 3-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid

3-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid

Cat. No.: B12867724
M. Wt: 296.32 g/mol
InChI Key: GVUWDZVCKUXYLH-UHFFFAOYSA-N
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Description

3-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the phenyl group and the isonicotinic acid moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and isonicotinic acid moiety play crucial roles in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.

    Pyrrolidine-2,5-diones: Known for their use in medicinal chemistry.

    Prolinol: A pyrrolidine derivative used in organic synthesis.

Uniqueness

3-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid is unique due to its combination of a pyrrolidine ring, phenyl group, and isonicotinic acid moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

3-[2-(pyrrolidine-3-carbonyl)phenyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C17H16N2O3/c20-16(11-5-7-18-9-11)13-4-2-1-3-12(13)15-10-19-8-6-14(15)17(21)22/h1-4,6,8,10-11,18H,5,7,9H2,(H,21,22)

InChI Key

GVUWDZVCKUXYLH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=C(C=CN=C3)C(=O)O

Origin of Product

United States

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